
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Übersicht
Beschreibung
5-Bromo-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C10H6BrF3N2O and its molecular weight is 307.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Activity
Research on compounds structurally related to the mentioned chemical, such as nicotinamidine derivatives, has demonstrated significant antiprotozoal activity. These compounds have been evaluated for activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing promising results as potential treatments for diseases like sleeping sickness and malaria (Ismail et al., 2003).
Herbicide Resistance in Transgenic Plants
Research involving bromoxynil, a molecule with a bromo-nitrile group similar to the one in the query, focuses on conferring herbicide resistance to plants. A specific gene encoding a nitrilase capable of detoxifying bromoxynil was introduced into tobacco plants, providing resistance to the herbicide. This demonstrates an agricultural application of bromo-nitrile chemistry in creating herbicide-resistant crops (Stalker, Mcbride, Malyj, 1988).
Polymer Synthesis for Piezoelectric Applications
Polymers incorporating multicyanocyclopropane functionalities in the pendant group have been synthesized for potential use in piezoelectric devices. These polymers, derived from reactions involving bromomalononitrile, demonstrate the relevance of bromo- and cyano-containing compounds in materials science (Lee, Jin, Park, 2000).
Biotransformation and Environmental Degradation
Studies on bromoxynil also shed light on the biotransformation and environmental degradation pathways of halogenated aromatic nitriles. Anaerobic degradation of bromoxynil, which involves reductive debromination to cyanophenol and further to phenol, highlights the environmental fate of such compounds (Knight, Berman, Häggblom, 2003).
Synthesis of Ligand Materials for OLEDs
One study mentions the synthesis of nicotinamide derivatives through a one-pot method, highlighting the versatility of nicotinonitrile compounds in creating materials for organic light-emitting diodes (OLEDs) (Zhou Yuyan, 2014).
Eigenschaften
IUPAC Name |
5-bromo-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVDAKTZPYVWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-aminophenyl)methyl]-N-methylacetamide](/img/structure/B1517604.png)
![1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one](/img/structure/B1517606.png)
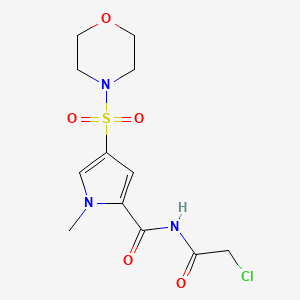
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1517609.png)
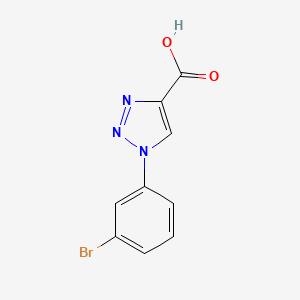
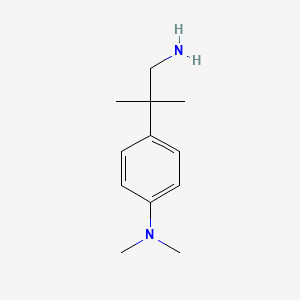
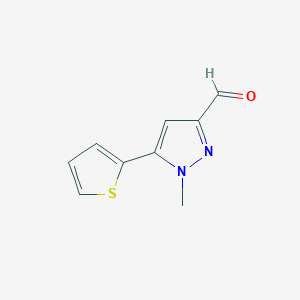
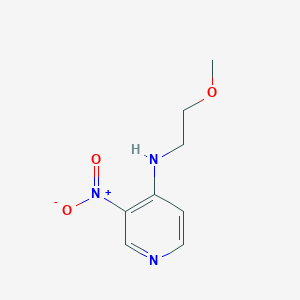

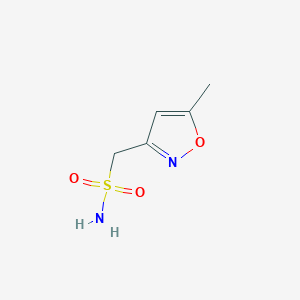
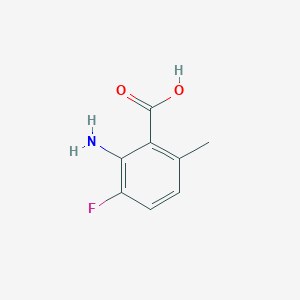

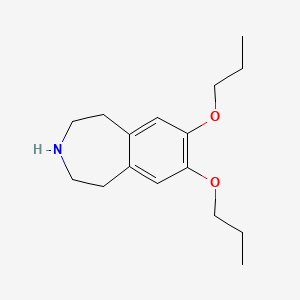
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
